molecular formula C12H11ClN4O2 B12923992 N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-chlorobenzamide CAS No. 61581-44-0

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-chlorobenzamide

Cat. No.: B12923992
CAS No.: 61581-44-0
M. Wt: 278.69 g/mol
InChI Key: ZWEUWRROSNJSLJ-UHFFFAOYSA-N
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Description

The molecule consists of a pyrimidine core substituted with amino, hydroxy, and methyl groups at positions 2, 5, and 6, respectively, linked to a 2-chlorobenzamide moiety. The absence of direct data in the evidence necessitates reliance on structurally analogous compounds for comparison.

Properties

CAS No.

61581-44-0

Molecular Formula

C12H11ClN4O2

Molecular Weight

278.69 g/mol

IUPAC Name

N-(2-amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-chlorobenzamide

InChI

InChI=1S/C12H11ClN4O2/c1-6-9(18)10(17-12(14)15-6)16-11(19)7-4-2-3-5-8(7)13/h2-5,18H,1H3,(H3,14,15,16,17,19)

InChI Key

ZWEUWRROSNJSLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)NC(=O)C2=CC=CC=C2Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-chlorobenzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2-amino-4,6-dihydroxypyrimidine and methyl iodide, under basic conditions.

    Introduction of the Chlorobenzamide Moiety: The chlorobenzamide group is introduced through a nucleophilic substitution reaction. This involves reacting the synthesized pyrimidine derivative with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The 2-chlorobenzamide group is a recurring motif in bioactive compounds. Below is a comparison of key analogs from the evidence:

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Spectral Data (1H NMR/IR) Source
N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide (7h) 3-benzyl, 5-hydroxy 52 159.2–161.3 δ 10.29 (NH), 9.34 (OH), aromatic protons 7.57–7.19
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide Imidazolidinone-thioxo, methyl linker 60 216–218 NH peaks at 12.38–10.10 ppm; CH at 4.60–2.96 ppm
N-(Adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (3g) Adamantyl-thioureido group N/A N/A IC50 = 0.0087 µM (urease inhibition)
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-nitrobenzamide Nitro substitution on benzamide 50 222–224 IR: C=O and N-H stretches confirmed

Key Observations :

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., nitro in ) correlate with higher melting points (222–224°C vs. 216–218°C for chloro analogs), likely due to enhanced intermolecular interactions.
    • Bulky groups (e.g., adamantyl in 3g) improve biological activity but may reduce synthetic yields .
Crystallographic and Electronic Insights
  • Crystal Packing : Substitutions on the benzamide ring (e.g., chloro vs. methyl) alter lattice parameters. For example, N-(phenyl)-2-chlorobenzamide crystallizes in a tetragonal system (a = 8.795 Å, c = 15.115 Å) .
  • 35Cl NQR Studies : Chlorine’s electronic environment is modulated by adjacent groups; alkyl chains lower NQR frequencies, while aryl groups increase them .

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